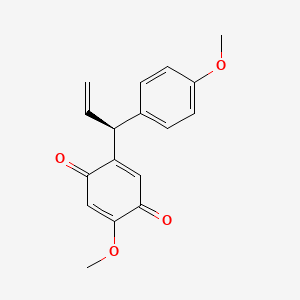
(S)-4,4'-Dimethoxydalbergione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4,4’-Dimethoxydalbergione is a naturally occurring organic compound known for its unique chemical structure and potential applications in various fields. It is a derivative of dalbergione, a type of quinone, and is characterized by the presence of methoxy groups at the 4 and 4’ positions on the aromatic rings. This compound is of significant interest due to its biological activities and potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4,4’-Dimethoxydalbergione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methoxyphenol.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Oxidation: The intermediate is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield (S)-4,4’-Dimethoxydalbergione.
Industrial Production Methods: In an industrial setting, the production of (S)-4,4’-Dimethoxydalbergione may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation and oxidation reactions.
Catalysts: Employing catalysts to enhance the reaction rates and yields.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-4,4’-Dimethoxydalbergione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Compounds with various functional groups replacing the methoxy groups.
Applications De Recherche Scientifique
(S)-4,4’-Dimethoxydalbergione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antioxidant agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-4,4’-Dimethoxydalbergione involves:
Molecular Targets: It interacts with various enzymes and proteins, inhibiting their activity.
Pathways: It affects cellular pathways related to oxidative stress and apoptosis, leading to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
4-Methoxydalbergione: Similar structure but with only one methoxy group.
4,4’-Dihydroxydalbergione: Similar structure but with hydroxyl groups instead of methoxy groups.
Uniqueness: (S)-4,4’-Dimethoxydalbergione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
4646-87-1 |
|---|---|
Formule moléculaire |
C17H16O4 |
Poids moléculaire |
284.31 g/mol |
Nom IUPAC |
2-methoxy-5-[(1S)-1-(4-methoxyphenyl)prop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-13(11-5-7-12(20-2)8-6-11)14-9-16(19)17(21-3)10-15(14)18/h4-10,13H,1H2,2-3H3/t13-/m0/s1 |
Clé InChI |
FSNITHOUQGJHTR-ZDUSSCGKSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)[C@H](C=C)C2=CC(=O)C(=CC2=O)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(C=C)C2=CC(=O)C(=CC2=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


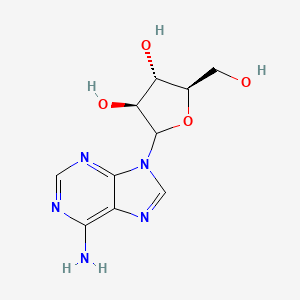
![3-(3-Chloro-4-propoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14158143.png)
![Ethyl 5-[(5-bromofuran-2-carbonyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B14158148.png)

![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14158169.png)
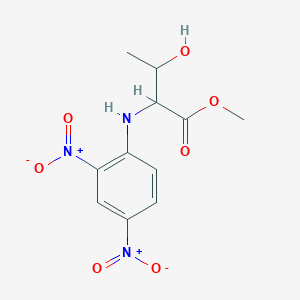
![2-[5-Chloro-4-(4-methylphenyl)sulfonyl-1,3-thiazol-2-yl]-1,1-dimethylhydrazine](/img/structure/B14158177.png)
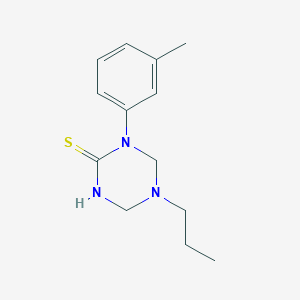

![2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B14158197.png)
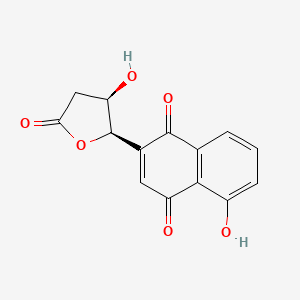
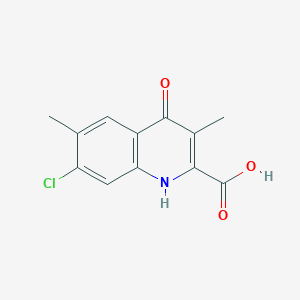
![n-(4-Nitrophenyl)-4-(2-{[(4-nitrophenyl)carbamoyl]amino}ethyl)piperazine-1-carboxamide](/img/structure/B14158204.png)

